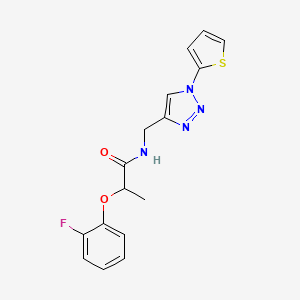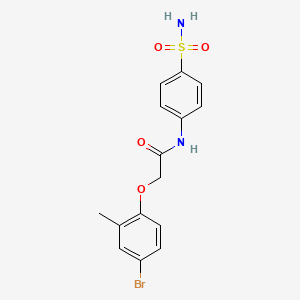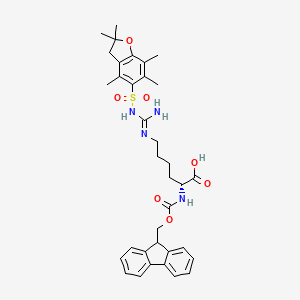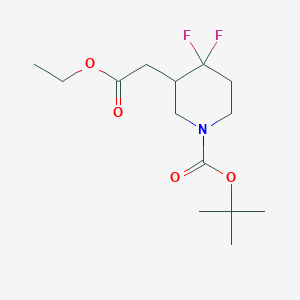
4-amino-N-(pyridin-3-ylmethyl)benzamide
Vue d'ensemble
Description
4-amino-N-(pyridin-3-ylmethyl)benzamide is a versatile chemical compound used extensively in scientific research. Its wide-ranging applications span from drug development to molecular biology studies. It has a CAS Number of 13160-59-3 and a molecular weight of 213.24 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of benzamides, such as 4-amino-N-(pyridin-3-ylmethyl)benzamide, can be performed through direct condensation of carboxylic acids and amines . This reaction can be facilitated under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular formula of 4-amino-N-(pyridin-3-ylmethyl)benzamide is C13H13N3O . This indicates that the compound is composed of 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-amino-N-(pyridin-3-ylmethyl)benzamide is a solid at room temperature . It has a molecular weight of 213.24 .Applications De Recherche Scientifique
Leukemia Treatment
One of the significant applications of compounds related to 4-amino-N-(pyridin-3-ylmethyl)benzamide is in the treatment of leukemia. Imatinib, a derivative, is a therapeutic agent that specifically inhibits the activity of tyrosine kinases, which are crucial in the pathogenesis of chronic myelogenic leukemia .
Proteomics Research
This compound is also utilized in proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s molecular formula, C13H13N3O, and its properties make it suitable for research purposes, although it is not intended for diagnostic or therapeutic use .
Anti-tubercular Activity
Another application is in the design and synthesis of derivatives for anti-tubercular activity. Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis .
Structural Studies
The compound has been used in structural studies to understand the conformation and interactions of polytopic molecules. These studies can provide insights into the molecular surface and intermolecular interactions, which are essential for drug design .
Molecular Docking Studies
Molecular docking studies are another area where this compound finds application. These studies help in predicting the orientation of a molecule to a second when bound to each other to form a stable complex. Such studies are fundamental in drug discovery and development .
Cytotoxicity Evaluation
It is also used in evaluating cytotoxicity on human cells, such as HEK-293 (human embryonic kidney) cells. This is crucial in determining the safety profile of new compounds before they can be considered for further development .
Hydrogen Bond Propensity Analysis
The compound’s derivatives are analyzed for their hydrogen bond propensity. This analysis is vital in understanding the binding characteristics of pharmaceutical ingredients and can influence the development of new drugs .
Antimycobacterial Activity
Lastly, derivatives of 4-amino-N-(pyridin-3-ylmethyl)benzamide have been synthesized and evaluated for their antimycobacterial activity. This is particularly important in the search for new treatments against drug-resistant strains of tuberculosis .
Mécanisme D'action
Safety and Hazards
The safety data sheet for benzamide, a similar compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propriétés
IUPAC Name |
4-amino-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQVSNJQSZKTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-3-(cyanomethylamino)-3-oxoprop-1-enyl]-N-cyclopropylbenzamide](/img/structure/B2571477.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2571478.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)

![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571487.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2571493.png)

![16-[2-(3,4-Dimethoxyphenyl)ethyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2571495.png)
![Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B2571496.png)